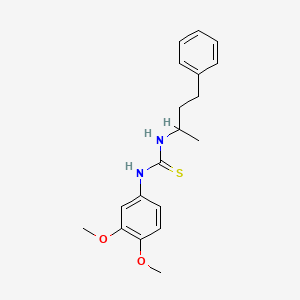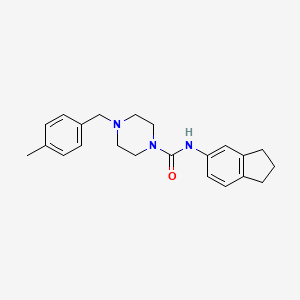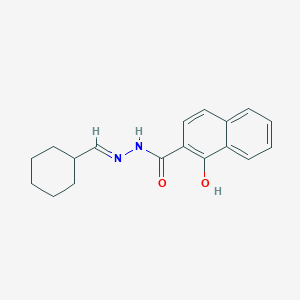
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, mood, and appetite. URB597's ability to inhibit FAAH has led to its use in scientific research to better understand the endocannabinoid system and its potential therapeutic applications.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's mechanism of action involves inhibition of FAAH, which leads to increased levels of anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of effects including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's inhibition of FAAH leads to increased levels of anandamide, which in turn produces a variety of biochemical and physiological effects. These effects include pain relief, mood regulation, and appetite control. N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has also been found to have anti-inflammatory effects and to promote neurogenesis in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in lab experiments is its selectivity for FAAH inhibition, which allows researchers to study the effects of increased anandamide levels without affecting other neurotransmitter systems. However, one limitation is that N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's effects on anandamide levels may not be specific to FAAH inhibition, as it has been found to have off-target effects on other enzymes.
Direcciones Futuras
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea and its effects on the endocannabinoid system. One area of interest is the use of N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in the treatment of pain and inflammation. Another area of interest is the potential use of N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in the treatment of anxiety and depression. Additionally, further research is needed to better understand N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's off-target effects and to develop more selective FAAH inhibitors.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been used in a variety of scientific research applications, including studies on pain regulation, addiction, and anxiety. In a study on pain regulation, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea was found to increase anandamide levels and reduce pain sensitivity in mice. In addiction research, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been shown to reduce drug-seeking behavior in rats. In anxiety research, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been found to reduce anxiety-like behavior in mice.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-phenylbutan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(24)21-16-11-12-17(22-2)18(13-16)23-3/h4-8,11-14H,9-10H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFEIWQVRCNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)

![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)

![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4839392.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)